molecular formula Cd3H16O20S3 B7798738 Cadmium sulfate octahydrate

Cadmium sulfate octahydrate

Cat. No.: B7798738
M. Wt: 769.6 g/mol
InChI Key: AGHQMAQBLOTWPQ-UHFFFAOYSA-H
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Description

Cadmium sulfate octahydrate is an inorganic compound with the chemical formula ( \text{CdSO}_4 \cdot 8 \text{H}_2\text{O} ). It is a white, hygroscopic solid that is highly soluble in water. This compound is commonly used in various industrial applications, including electroplating and as a precursor for cadmium-based pigments .

Scientific Research Applications

Cadmium sulfate octahydrate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Cadmium sulfate octahydrate can be synthesized by reacting cadmium metal, cadmium oxide, or cadmium hydroxide with dilute sulfuric acid. The reactions are as follows: [ \text{Cd} + \text{H}_2\text{SO}_4 \rightarrow \text{CdSO}_4 + \text{H}_2 ] [ \text{CdO} + \text{H}_2\text{SO}_4 \rightarrow \text{CdSO}_4 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is typically produced by dissolving cadmium metal or cadmium oxide in sulfuric acid, followed by crystallization to obtain the octahydrate form .

Types of Reactions:

    Oxidation: Cadmium sulfate can undergo oxidation reactions, although it is more commonly involved in reduction processes.

    Reduction: Cadmium sulfate can be reduced to cadmium metal using reducing agents such as hydrogen gas.

    Substitution: It can participate in substitution reactions where the sulfate ion is replaced by other anions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Hydrogen gas or other reducing agents.

    Substitution: Various anions like chloride or nitrate in aqueous solutions.

Major Products:

    Reduction: Cadmium metal.

    Substitution: Cadmium chloride, cadmium nitrate, etc.

Mechanism of Action

The mechanism by which cadmium sulfate octahydrate exerts its effects involves the interaction of cadmium ions with various molecular targets. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, DNA damage, and apoptosis (programmed cell death). The pathways involved include the generation of reactive oxygen species and the activation of stress response pathways .

Comparison with Similar Compounds

  • Cadmium acetate
  • Cadmium chloride
  • Cadmium nitrate

Comparison:

  • Cadmium acetate: Similar in terms of cadmium content but differs in its acetate anion, making it more suitable for certain organic reactions.
  • Cadmium chloride: More commonly used in laboratory settings due to its higher solubility in water.
  • Cadmium nitrate: Used in similar applications but has different solubility and reactivity properties.

Uniqueness: Cadmium sulfate octahydrate is unique due to its high solubility in water and its specific applications in electroplating and as an electrolyte in Weston cells .

Properties

IUPAC Name

cadmium(2+);trisulfate;octahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3Cd.3H2O4S.8H2O/c;;;3*1-5(2,3)4;;;;;;;;/h;;;3*(H2,1,2,3,4);8*1H2/q3*+2;;;;;;;;;;;/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHQMAQBLOTWPQ-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cd+2].[Cd+2].[Cd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cd3H16O20S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020230
Record name Cadmium sulfate (1:1) hydrate (3:8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

769.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7790-84-3
Record name Cadmium sulfate (1:1) hydrate (3:8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CADMIUM SULFATE OCTAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWX6F604BL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cadmium sulfate octahydrate
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Cadmium sulfate octahydrate
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Cadmium sulfate octahydrate
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Cadmium sulfate octahydrate
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Cadmium sulfate octahydrate
Reactant of Route 6
Cadmium sulfate octahydrate

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